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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein
predominantly expressed in the liver. Human genetic studies have identified loss-of-function
variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty
liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and
cirrhosis.[1] This has highlighted HSD17B13 as a promising therapeutic target for the treatment
of NAFLD. Hsd17B13-IN-26 is a potent and selective inhibitor of HSD17B13. This document
provides detailed application notes and protocols for the use of Hsd17B13-IN-26 and related
inhibitory methodologies in preclinical mouse models of NAFLD.

Mechanism of Action

HSD17B13 is involved in hepatic lipid metabolism and retinol processing. Its expression is
upregulated in the livers of NAFLD patients and in murine models of the disease.[2] The
proposed mechanism of HSD17B13 in NAFLD pathogenesis involves a positive feedback loop
with Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in
lipogenesis. HSD17B13 is also known to possess retinol dehydrogenase activity, converting
retinol to retinaldehyde. Inhibition of HSD17B13 is hypothesized to disrupt these processes,
leading to reduced hepatic steatosis, inflammation, and fibrosis.

Signaling Pathway of HSD17B13 in NAFLD
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Caption: HSD17B13 signaling in NAFLD pathogenesis.
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Experimental Protocols
Induction of NAFLD in Mouse Models

a) High-Fat Diet (HFD)-Induced NAFLD
This model induces obesity, insulin resistance, and hepatic steatosis.
e Animals: 8-week-old male C57BL/6J mice.

e Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour
light/dark cycle.

o Diet: Provide ad libitum access to a high-fat diet (e.g., 45-60% kcal from fat). A control group
should receive a standard chow diet.

o Duration: 16-24 weeks to establish steatosis and mild inflammation.

» Endpoint Analysis: Monitor body weight weekly. At the end of the study, collect blood for
serum analysis (ALT, AST, triglycerides, cholesterol) and harvest liver tissue for histology
(H&E, Oil Red O), gene expression analysis, and lipid quantification.

b) Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH and
Fibrosis

This model rapidly induces severe steatohepatitis and fibrosis without significant weight gain.

Animals: 8-week-old male C57BL/6J mice.

e Housing: As described for the HFD model.

e Diet: Provide ad libitum access to a CDAHFD (e.g., 60% kcal from fat, deficient in choline,
and containing 0.1% methionine). A control group should receive a standard chow diet.

o Duration: 6-14 weeks to induce significant fibrosis.

» Endpoint Analysis: Monitor body weight and general health. At sacrifice, collect blood and
liver tissue for analysis as described for the HFD model, with the addition of fibrosis
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assessment (Sirius Red staining, hydroxyproline assay, and expression of fibrotic genes like
Collal and Timpl).

Administration of Hsd17B13 Inhibitors

a) Small Molecule Inhibitor: Hsd17B13-IN-26 (via Prodrug EP-037429)
» Experimental Model: CDAAHF-induced NASH model in mice.[1]

« Inhibitor Preparation: The specific formulation for EP-037429 is not publicly detailed. A
common practice for oral gavage is to formulate the compound in a vehicle such as 0.5%
methylcellulose or a solution of 10% Tween 80 and 90% water.

e Dosing and Administration:

o

Induce NASH in mice using the CDAAHF diet for a specified period (e.g., 8 weeks).

[¢]

Randomize mice into vehicle control and treatment groups.

Administer EP-037429 by oral gavage. While the exact dose is not specified in the

[¢]

available literature, a starting point for dose-ranging studies could be 10-100 mg/kg, once
or twice daily.

[¢]

Continue treatment for a period of 4-8 weeks.

o At the end of the treatment period, collect blood and liver tissue for analysis.
b) Genetic Inhibition: AAV-mediated ShRNA Knockdown
o Experimental Model: HFD-induced NAFLD model in mice.

» Vector: Adeno-associated virus serotype 8 (AAV8) expressing a short hairpin RNA (shRNA)
targeting mouse Hsd17b13 (AAV8-shHsd17b13). A scrambled shRNA should be used as a
control (AAV8-shScramble).

e Administration Protocol:

o Induce NAFLD in mice using an HFD for 21 weeks.
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o Administer a single intraperitoneal (i.p.) or tail vein injection of AAV8-shHsd17b13 or
AAV8-shScramble at a titer of 1x10711 to 5x10711 viral genomes per mouse.[3][4]

o Continue the HFD for an additional 2-4 weeks post-injection.

o Perform endpoint analysis as described in the NAFLD induction protocol.
c) Genetic Inhibition: Antisense Oligonucleotide (ASO) Therapy
o Experimental Model: CDAHFD-induced NASH model in mice.[5]

e ASO: A specific ASO targeting mouse Hsd17b13. A scrambled ASO should be used as a
control.

e Administration Protocol:
o Induce NASH using the CDAHFD for 4 weeks.

o Administer the Hsd17b13 ASO or control ASO via subcutaneous or intraperitoneal
injection.

o Dosing can be performed at 10, 25, or 50 mg/kg, once or twice weekly for 8 weeks.[5]
o Continue the CDAHFD throughout the treatment period.

o Perform endpoint analysis at the conclusion of the study.

Experimental Workflow
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Caption: General workflow for testing Hsd17B13 inhibitors.

Data Presentation

Table 1: Effects of AAV-shHsd17b13 in HFD-Induced
NAFLD Mouse Model
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HFD + AAV- HFD + AAV-
Parameter % Change

shScramble shHsd17b13
Body Weight () 452 +1.5 448+ 1.2 -0.9%
Fasting Blood

10.1+0.8 8.9+0.6 -11.9%
Glucose (mmol/L)
Serum ALT (U/L) 85.6 +10.2 55.3+7.1 -35.4%
Serum AST (U/L) 1204+ 151 88.9+11.3 -26.2%
Liver Triglycerides

152.3+185 98.7+12.4 -35.2%
(mg/g)
Fibrosis Score (Sirius

1.2+0.3 0.8+0.2 -33.3%

Red)

Data are presented as
mean = SEM. *p <
0.05 vs. HFD + AAV-
shScramble. Data
synthesized from
published studies for

illustrative purposes.

[6]

Table 2: Effects of Hsd17b13 ASO in CDAHFD-Induced
NASH Mouse Model
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CDAHFD + Control

CDAHFD +

Parameter Hsd17b13 ASO (50 % Change

ASO (50 mg/kg)

mglkg)

Hepatic Hsd17b13 )

100% (baseline) ~10% -90%
MRNA
Serum ALT (U/L) 450 * 55 380 + 48 -15.6%
Serum AST (U/L) 620 + 70 550 + 65 -11.3%
Hepatic Steatosis

2.8+0.2 1.9+0.3 -32.1%
Score
Hepatic Fibrosis

25+04 24+0.3 -4.0%

Score

*Data are presented
as mean = SEM. *p <
0.05 vs. CDAHFD +

Control ASO. Data

synthesized from

published studies for

illustrative purposes.

[5]

Discussion and Considerations

e Model Selection: The choice of NAFLD model is critical. The HFD model is more

physiologically relevant to human metabolic syndrome-associated NAFLD, while the

CDAHFD model is more aggressive and better suited for studying the rapid development of

fibrosis.

 Inhibitor Type: Small molecule inhibitors like Hsd17B13-IN-26 offer the advantage of

controlled dosing and reversibility. Genetic knockdown approaches (shRNA, ASO) provide

high target specificity but may have longer-lasting effects and potential off-target

considerations.
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o Contradictory Findings: It is important to note that some studies using Hsd17b13 knockout
mice have not shown a protective effect, and in some cases, have reported increased
steatosis.[7] This highlights potential species-specific differences in HSD17B13 function and
the importance of using multiple models and inhibitory approaches.

o Translational Relevance: While mouse models are invaluable preclinical tools, the ultimate
efficacy of HSD17B13 inhibition in human NAFLD will be determined through clinical trials.

Conclusion

Inhibition of HSD17B13 using small molecules like Hsd17B13-IN-26 or genetic tools such as
AAV-shRNA and ASOs presents a promising therapeutic strategy for NAFLD. The protocols
and data presented here provide a framework for researchers to design and execute preclinical
studies to further evaluate the potential of HSD17B13 inhibition in treating this prevalent liver
disease. Careful consideration of the appropriate animal model and therapeutic modality is
crucial for obtaining robust and translatable results.
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 To cite this document: BenchChem. [Application Notes and Protocols for Hsd17B13-IN-26 in
NAFLD Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12384330#using-hsd17b13-in-26-in-nafld-mouse-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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